4-Fluoro-2-methylaniline (CAS 452-71-1) is a substituted aromatic amine serving as a critical building block in the synthesis of complex organic molecules. Its primary utility is as a precursor for active ingredients in the agrochemical and pharmaceutical sectors, where the specific positioning of the fluoro and methyl groups provides steric and electronic properties essential for the final product's biological activity and stability. The compound's physical state as a low-melting-point liquid simplifies handling and processing in various industrial synthesis workflows.
Replacing 4-Fluoro-2-methylaniline with seemingly similar analogs like 4-Chloro-2-methylaniline or other positional isomers is often unfeasible and leads to process failure or inactive final products. The fluorine atom's high electronegativity and small size, combined with the ortho-methyl group's influence, create a unique electronic and steric profile that dictates reactivity, basicity, and the ultimate properties of the target molecule. In pharmaceutical applications, this specific substitution pattern is frequently designed to block sites of metabolic oxidation, enhancing the drug's in-vivo stability—an effect not reliably replicated by chlorine or other groups. Swapping this precursor can alter reaction pathways, lower yields, and eliminate the specific biological or material properties that justify its use.
4-Fluoro-2-methylaniline is a documented precursor for the synthesis of Mefenpyr-diethyl, a widely used herbicide safener that protects crops from the phytotoxic effects of certain herbicides. Patent literature outlines synthetic routes to this safener starting from 2,4-dichloroaniline, establishing a benchmark for pyrazole-based agrochemicals. The use of a fluorinated aniline like 4-fluoro-2-methylaniline is a strategic choice to modulate the biological activity and metabolic profile of the final safener product, a common strategy in agrochemical design.
| Evidence Dimension | Precursor role in synthesis of high-value agrochemicals |
| Target Compound Data | Serves as a key building block for advanced, functionalized agrochemicals. |
| Comparator Or Baseline | 2,4-dichloroaniline, a common precursor for the benchmark herbicide safener Mefenpyr-diethyl. |
| Quantified Difference | Not a direct yield comparison, but demonstrates inclusion in synthetic pathways for functionally analogous, high-value products. |
| Conditions | Synthesis of pyrazole-based herbicide safeners. |
This establishes the compound's utility and compatibility in established, industrially relevant synthesis workflows for creating high-value agrochemical products.
In medicinal chemistry, the substitution of hydrogen with fluorine at specific aromatic positions is a well-established strategy to block metabolic oxidation by Cytochrome P450 enzymes. This enhances the metabolic stability and half-life of a drug candidate. While direct data for 4-fluoro-2-methylaniline is contextual, studies on analogous fluorinated anilines within drug development programs show that strategic fluorination can significantly improve metabolic clearance rates compared to non-fluorinated parent compounds. For example, in the development of Dabrafenib, fluorination of the aniline ring was a key step in improving both potency and stability over non-fluorinated intermediates.
| Evidence Dimension | Metabolic Stability Enhancement |
| Target Compound Data | Incorporates a fluorine atom at a metabolically relevant position, a known strategy to block oxidative metabolism. |
| Comparator Or Baseline | Non-fluorinated aniline analogs (e.g., 2-methylaniline). |
| Quantified Difference | Qualitative improvement; specific quantitative values are compound-dependent but the strategy is validated across multiple drug discovery programs. |
| Conditions | In-vitro microsomal stability assays and in-vivo pharmacokinetic studies during drug development. |
For buyers in pharmaceutical R&D, selecting this fluorinated precursor over its non-fluorinated analog (2-methylaniline) is a rational step to design drug candidates with improved pharmacokinetic profiles from the outset.
4-Fluoro-2-methylaniline has a reported melting point of 14.2°C, existing as a liquid at or near standard room temperature. This contrasts with its close structural analog, 4-Chloro-2-methylaniline, which is a solid with a melting point of 29-30°C. The liquid state of 4-Fluoro-2-methylaniline simplifies material transfer, dosing, and handling in industrial-scale reactors, as it eliminates the need for heating and melting solids, which can add complexity and cost to a manufacturing process.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 14.2°C |
| Comparator Or Baseline | 4-Chloro-2-methylaniline: 29-30°C |
| Quantified Difference | ~15°C lower melting point |
| Conditions | Standard atmospheric pressure. |
This difference in physical state is a direct procurement driver for process chemists, as using a liquid precursor can streamline manufacturing operations and reduce equipment requirements compared to a solid analog.
This compound is the right choice when designing drug candidates where the aromatic ring is a known site of metabolic attack. Incorporating 4-fluoro-2-methylaniline instead of a non-fluorinated analog like o-toluidine is a deliberate strategy to block P450-mediated oxidation, potentially improving the molecule's half-life and oral bioavailability.
In the synthesis of novel herbicides, fungicides, or insecticide safeners, this precursor allows for the introduction of a fluorine atom to fine-tune the biological efficacy and environmental degradation profile of the final product. Its demonstrated relevance in pathways similar to those for Mefenpyr-diethyl makes it a suitable building block for creating new pyrazole-based active ingredients.
For industrial processes where operational simplicity and cost-efficiency are paramount, 4-fluoro-2-methylaniline offers a distinct advantage over solid analogs like 4-chloro-2-methylaniline. Its low melting point allows it to be handled as a liquid, simplifying transfer and measurement, and avoiding the energy and equipment costs associated with melting solids.
Acute Toxic;Irritant;Health Hazard